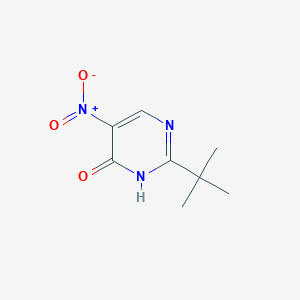
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a nitro group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one typically involves the nitration of a pyrimidine precursor followed by the introduction of the tert-butyl group. One common method involves the nitration of 2-tert-butylpyrimidine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various tert-butyl esters and could be adapted for the production of this compound . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(tert-butyl)-5-aminopyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butyl)-4,6-dinitropyrimidine: Similar structure but with an additional nitro group, leading to different reactivity and applications.
2-(Tert-butyl)-5-aminopyrimidin-4(3H)-one:
2-(Tert-butyl)-5-chloropyrimidin-4(3H)-one: A halogenated derivative with distinct reactivity and uses in organic synthesis.
Uniqueness
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-tert-butyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O3/c1-8(2,3)7-9-4-5(11(13)14)6(12)10-7/h4H,1-3H3,(H,9,10,12) |
Clé InChI |
KBNPNZBKJDZGBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C(=O)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
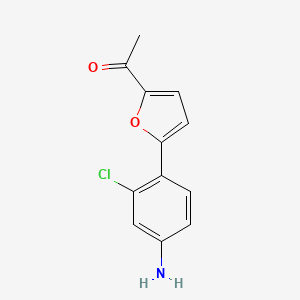
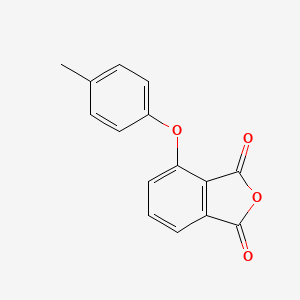
![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
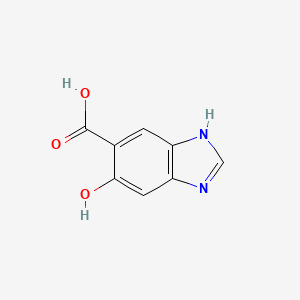
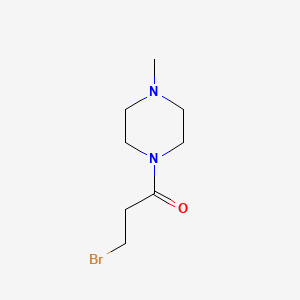
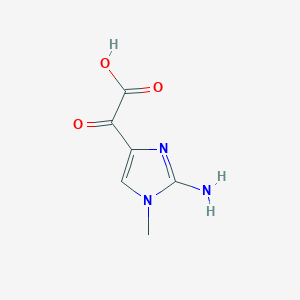
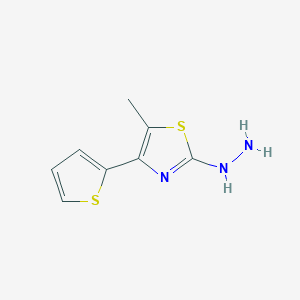
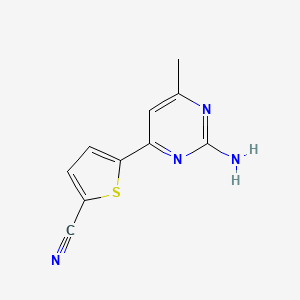
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)

